N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S2/c1-17(23(2,20)21)11-15(19)18-8-7-14(22-10-9-18)12-5-3-4-6-13(12)16/h3-6,14H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLCJCJGNIFPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiazepane ring and a chlorophenyl moiety, which are known to contribute to various pharmacological activities. The molecular formula is , and its molecular weight is approximately 363.9 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. Below is a summary of the key findings:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound using cell lines such as HCT116 (human colon cancer) and RAW 264.7 (mouse macrophage leukemia). The MTT assay revealed that certain derivatives exhibit cytotoxic effects comparable to standard anticancer drugs like 5-fluorouracil . The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease. These activities are essential for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Evaluation
A study conducted by Xia et al. focused on the synthesis and evaluation of thiazepane derivatives for anticancer activity. The results indicated that modifications at the phenyl ring significantly enhanced anticancer efficacy. The IC50 values were determined through dose-response curves, providing insights into the concentration required to achieve 50% cell death .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of thiazepane derivatives against various pathogens. The findings demonstrated that certain compounds exhibited comparable efficacy to established antibiotics, suggesting their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is warranted.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate antimicrobial activity |
| Compound B | Structure B | Strong anticancer activity |
| Compound C | Structure C | Enzyme inhibitor |
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazepane derivatives often exhibit antimicrobial activity. Preliminary studies suggest that N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide may possess similar properties due to its structural components.
| Property | Value |
|---|---|
| Antibacterial Activity | Potentially effective against Gram-positive and Gram-negative bacteria |
| Mechanism of Action | Inhibition of dihydropteroate synthase (DHPS) |
Anticancer Potential
The compound's ability to inhibit enzymes involved in cell proliferation suggests potential anticancer properties. Thiazepane derivatives have shown promise in modulating enzyme activity and receptor interactions, which could lead to novel therapeutic avenues.
Case Study: Antiproliferative Effects
- Compound Tested : this compound
- Cell Lines : Various cancer cell lines
- Mechanism : Inhibition of tubulin polymerization
- Results : IC50 values indicating potent anticancer activity.
Potential Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : May inhibit enzymes involved in cell proliferation.
- Receptor Binding : Can bind to specific receptors, altering their activity and leading to various biological effects.
Research Findings and Insights
Research into the applications of this compound is still emerging. However, its structural features suggest that it could serve as a scaffold for further modifications aimed at enhancing efficacy or reducing side effects in therapeutic applications.
Q & A
Basic: What are the optimal synthetic pathways for N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols, including nucleophilic substitution, sulfonylation, and cyclization. For example, intermediates like 7-(2-chlorophenyl)-1,4-thiazepane can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Yield optimization requires precise control of reaction conditions (e.g., inert atmosphere, temperature gradients) and purification via column chromatography or recrystallization. Solvent selection (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents (e.g., sulfonating agents) are critical for minimizing side reactions .
Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazepane ring conformation and sulfonamide group integration. For instance, deshielded protons near the 2-chlorophenyl group appear as distinct multiplets .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~453.5 for C₁₉H₂₄ClN₂O₃S) and fragmentation patterns, such as cleavage at the sulfonamide bond .
- IR Spectroscopy : Peaks near 1350–1150 cm⁻¹ confirm sulfonamide S=O stretching .
Basic: How should this compound be stored to ensure stability, and what are its known degradation pathways?
The compound is stable under standard laboratory conditions but sensitive to strong oxidizing agents due to sulfur and nitrogen moieties. Storage in amber vials at −20°C under inert gas (argon) is recommended. Degradation via hydrolysis of the sulfonamide group or oxidation of the thiazepane ring may occur, detectable by HPLC monitoring for new peaks at 254 nm .
Advanced: What strategies resolve contradictions between computational predictions and experimental spectral data for structural elucidation?
Discrepancies between DFT-predicted NMR shifts and experimental data often arise from solvent effects or crystal packing. For example, X-ray crystallography (e.g., CCDC deposition) can clarify bond angles and torsional strain in the thiazepane ring, while solvatochromic modeling refines computational parameters . Hybrid methods combining solid-state NMR and molecular dynamics simulations are also effective .
Advanced: What mechanistic hypotheses explain its potential biological activity, and how are they validated?
The sulfonamide group may inhibit enzymes like carbonic anhydrase via zinc displacement, while the thiazepane ring could modulate membrane permeability. In vitro assays (e.g., enzyme inhibition kinetics) and docking studies using PDB structures (e.g., 3HS4 for carbonic anhydrase IX) validate these hypotheses. Competitive binding assays with fluorescent probes (e.g., dansylamide) quantify target affinity .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance potency or selectivity?
Systematic substitutions at the 2-chlorophenyl or sulfonamide groups are explored. For example:
- Electron-withdrawing groups (e.g., nitro at the phenyl para position) increase enzyme inhibition but reduce solubility.
- Methylation of the sulfonamide nitrogen improves metabolic stability.
Quantitative SAR (QSAR) models using Hammett constants and ClogP values predict bioactivity trends .
Advanced: How are synthetic byproducts or impurities characterized, and what methods mitigate their formation?
Common impurities include uncyclized thiazepane precursors or over-sulfonylated derivatives. LC-MS/MS identifies these by mass shifts (e.g., +78 Da for residual tosyl groups). Mitigation strategies include:
- Stepwise temperature control during cyclization.
- Chelating agents (e.g., EDTA) to sequester metal catalysts in palladium-mediated steps .
Advanced: What experimental designs address low reproducibility in biological assays involving this compound?
Variability often stems from aggregation or solvent interactions. Solutions include:
- Dynamic light scattering (DLS) to detect aggregates.
- Standardized DMSO stock concentrations (<0.1% v/v in assays).
- Positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
